molecular formula C8H14O B156460 2,2-Dimethylcyclohexanone CAS No. 1193-47-1

2,2-Dimethylcyclohexanone

Cat. No.: B156460
CAS No.: 1193-47-1
M. Wt: 126.2 g/mol
InChI Key: KNSPBSQWRKKAPI-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a sterically hindered ketone, characterized by the presence of two methyl groups attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

2,2-Dimethylcyclohexanone is a sterically hindered ketone

Mode of Action

It has been reported that it can undergo a mg-ticl4-catalyzed ch2-transfer reaction with ch2cl2 . This suggests that it can participate in chemical reactions involving the transfer of a methylene group (CH2), which could potentially alter the function of its target molecules.

Biochemical Pathways

Given its ability to participate in ch2-transfer reactions , it may influence pathways involving methylation, a key process in many biological functions including gene expression and protein function.

Pharmacokinetics

Its physical properties such as boiling point (169-170 °c/768 mmhg), melting point (-20 °c), and density (0912 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and distribution within the body.

Result of Action

Its ability to participate in ch2-transfer reactions suggests that it could potentially alter the structure and function of its target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohexanone can be synthesized through several methods. One common method involves the catalytic transfer of a methylene group to cyclohexanone using magnesium and titanium tetrachloride as catalysts. This reaction is typically carried out in the presence of dichloromethane .

Industrial Production Methods: In industrial settings, this compound is produced through similar catalytic processes, often involving large-scale reactors and optimized conditions to maximize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fine chemicals, fragrances, and other industrial products.

Comparison with Similar Compounds

    Cyclohexanone: Lacks the two methyl groups, making it less sterically hindered and more reactive in certain reactions.

    2,6-Dimethylcyclohexanone: Similar in structure but with methyl groups at different positions, leading to different chemical properties and reactivity.

Uniqueness: 2,2-Dimethylcyclohexanone is unique due to its specific steric hindrance, which affects its reactivity and selectivity in chemical reactions. This makes it a valuable compound for studying steric effects and for use in reactions where controlled reactivity is desired .

Properties

IUPAC Name

2,2-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSPBSQWRKKAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30870859
Record name 2,2-Dimethylcyclohexan-1-one
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Molecular Weight

126.20 g/mol
Source PubChem
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CAS No.

1193-47-1, 1333-44-4
Record name 2,2-Dimethylcyclohexanone
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Record name 2,2-Dimethylcyclohexanone
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Record name 2,2-Dimethylcyclohexanone
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Synthesis routes and methods

Procedure details

A suspension of potassium hydride (5.5 mmol) and 2-methylcyclohexanone (5 mmol) in dry tetrahydrofuran (10 ml) is stirred for 30 mins at room temperature. Triethylborane (6.25 mmol) is slowly added dropwise and the mixture is stirred for 16 hours at room temperature. After addition of methyl iodide stirring is continued for another 8 hours, the reaction is then quenched with saturated aqueous ammonium chloride solution and twice extracted with diethyl ether. The combined organic phases are dried over sodium sulphate and concentrated to dryness in a vacuum and produce the title compound, which can be reacted without [without] purification (JACS 1985, 107, 19, 5391-5396).
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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